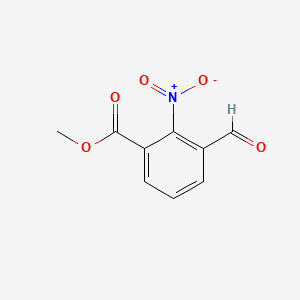

Methyl 3-formyl-2-nitrobenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-formyl-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLOBVGASZUPDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10659301 | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138229-59-1 | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10659301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-formyl-2-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-Formyl-2-Nitrobenzoate: Properties, Synthesis, and Applications

Introduction

Methyl 3-formyl-2-nitrobenzoate is a highly functionalized aromatic compound of significant interest in modern synthetic chemistry. Its unique trifunctional structure, featuring a methyl ester, a formyl group, and a nitro group, makes it a versatile and powerful building block for the construction of complex molecular architectures. While it has applications as a phase transfer catalyst, its primary role is as a pivotal intermediate in the pharmaceutical industry.[1][2][3] Most notably, it is a key starting material in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy.[1][2] This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and safe handling of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Identification

The accurate identification and understanding of a compound's physical properties are foundational to its successful application in research and development. This compound is typically supplied as a white to off-white solid, and its stability is crucial for consistent reaction outcomes.[1][2]

| Identifier / Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 138229-59-1 | [2][4] |

| Molecular Formula | C₉H₇NO₅ | [1][4][5] |

| Molecular Weight | 209.16 g/mol | [1][4][5] |

| Appearance | White lumpy powder / solid | [1][2][6] |

| Boiling Point | ~354 °C | [1][2][6] |

| Flash Point | ~173 °C | [1][2][6] |

| Density | ~1.386 g/cm³ | [1][2] |

| Solubility | Soluble in organic solvents. | [1][2] |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon). | [1][2] |

Causality Insight: The recommended storage under refrigeration and inert atmosphere is critical.[1][2] The aldehyde (formyl) group is susceptible to oxidation to a carboxylic acid, especially in the presence of air. Low temperatures slow down potential degradation pathways, ensuring the compound's purity and reactivity are maintained over time.

Molecular Structure and Spectroscopic Analysis

The reactivity of this compound is dictated by the interplay of its three functional groups attached to the benzene ring. The electron-withdrawing nature of both the nitro group and the methyl ester deactivates the ring towards electrophilic substitution, while the ortho-nitro group sterically and electronically influences the reactivity of the adjacent formyl group.

Caption: Chemical structure of this compound.

Spectroscopic Data

-

¹H NMR (CDCl₃): The proton NMR spectrum provides definitive structural confirmation. The reported chemical shifts are consistent with the assigned structure.[2][7]

-

δ 9.98 (s, 1H): This singlet in the downfield region is characteristic of the aldehydic proton (-CHO).

-

δ 8.28 (dd, 1H), 8.18 (dd, 1H), 7.77 (t, 1H): These signals correspond to the three aromatic protons on the benzene ring. The splitting patterns (doublet of doublets and triplet) are indicative of their coupling relationships.

-

δ 3.95 (s, 3H): This singlet corresponds to the three protons of the methyl ester group (-OCH₃).

-

-

Infrared (IR) Spectroscopy: While specific data is not cited in the initial search, one would expect strong characteristic absorption bands for the functional groups:

-

~1720-1740 cm⁻¹ for the ester carbonyl (C=O) stretch.

-

~1690-1715 cm⁻¹ for the aldehyde carbonyl (C=O) stretch.

-

~1520-1560 cm⁻¹ (asymmetric) and ~1340-1380 cm⁻¹ (symmetric) for the nitro (N-O) stretches.

-

-

Mass Spectrometry (MS): Mass spectrometry would show a molecular ion peak (M⁺) corresponding to the molecular weight of 209.16, confirming the compound's identity.

Synthesis Methodologies

The preparation of this compound is a critical step for its use in pharmaceutical manufacturing. Two primary, industrially relevant methods are described in the literature.

Method A: Oxidation of a Bromomethyl Intermediate

This common laboratory and industrial-scale synthesis relies on the selective oxidation of a benzylic bromide.[2][7]

Caption: Workflow for Synthesis Method A.

Detailed Protocol:

-

To a solution of Methyl 3-(bromomethyl)-2-nitrobenzoate in acetonitrile under a nitrogen atmosphere, add 4Å molecular sieves.[2][7]

-

Stir the reaction at room temperature for approximately 1.5 hours.[2][7]

-

Upon completion, dilute the mixture with ethyl acetate and remove insoluble materials by vacuum filtration.

-

Wash the filtrate sequentially with water, 1N HCl, and brine, then dry over anhydrous sodium sulfate.[2][7]

-

Remove the solvent under reduced pressure and purify the resulting residue by flash column chromatography on silica gel to yield the final product.[2][7]

Expertise & Causality: This method, a variation of the Kornblum oxidation, is effective due to the mild nature of NMO as an oxidant. It selectively converts the benzylic bromide to an aldehyde with minimal risk of over-oxidation to the carboxylic acid. The molecular sieves are crucial for adsorbing any trace water, which could otherwise lead to side reactions.

Method B: Chlorination and Hydrolysis of a Toluene Derivative

A patented alternative route avoids the brominated intermediate, starting from the more accessible methyl 3-methyl-2-nitrobenzoate.

Caption: Workflow for Synthesis Method B.

Methodology Overview:

-

Chlorination: Methyl 3-methyl-2-nitrobenzoate is dissolved in a solvent like dichloromethane. Chlorine gas is bubbled through the solution under UV light irradiation. This initiates a free-radical reaction, selectively chlorinating the benzylic methyl group to a dichloromethyl group.

-

Hydrolysis: The resulting intermediate is hydrolyzed in the presence of water, a phase transfer catalyst (e.g., tetrabutylammonium bromide), and a Lewis acid catalyst like zinc chloride. The pH is carefully maintained between 6 and 8 to facilitate the hydrolysis of the dichloromethyl group to an aldehyde while preventing the saponification (hydrolysis) of the methyl ester.

Trustworthiness & Logic: This two-step, one-pot process is designed for industrial scale-up. Using chlorine gas and UV light is a cost-effective method for benzylic functionalization. The use of a phase transfer catalyst is key to bringing the aqueous and organic reactants together, while pH control is a self-validating system to ensure the integrity of the ester group, maximizing the yield of the desired product.

Chemical Reactivity and Synthetic Utility

The primary value of this compound lies in its utility as a precursor for heterocyclic synthesis. Its most prominent application is in the construction of the indazole ring system of Niraparib.[1][2]

Caption: Key reaction pathways of this compound.

In a key step of the Niraparib synthesis, the aldehyde group of this compound undergoes a condensation reaction with the primary amine of a chiral piperidine derivative.[2] This forms a Schiff base (imine). The subsequent step involves a reductive cyclization, where the nitro group and the imine participate in forming the indazole core of the drug molecule.[2] This elegant transformation constructs the central bicyclic ring system in a highly efficient manner.

Safety, Handling, and Storage

As a fine chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The compound presents several hazards that require appropriate control measures.[1][4]

| Hazard Class | Hazard Statement | GHS Code |

| Acute Toxicity, Oral | Harmful if swallowed | H302 |

| Skin Corrosion/Irritation | Causes skin irritation | H315 |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors.

-

Eye/Face Protection: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particle filter.

First Aid Measures

-

If Swallowed: Rinse mouth and call a poison center or doctor for medical advice. Do not induce vomiting.[1]

-

If on Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Seek medical help if you feel unwell.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents. As previously noted, storage at 2-8°C under an inert atmosphere is recommended to preserve chemical integrity.[1][2]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all local, regional, and national regulations.

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for advanced organic synthesis. Its well-defined physicochemical properties, established synthetic routes, and predictable reactivity make it a reliable component in multi-step syntheses. The compound's critical role in the production of the life-saving cancer drug Niraparib highlights its importance to the pharmaceutical industry. For the research scientist, a thorough understanding of its properties, handling requirements, and synthetic potential is paramount to leveraging this versatile molecule to its fullest extent in the pursuit of new chemical entities and improved manufacturing processes.

References

- Ningbo Inno Pharmchem Co.,Ltd. (2025).

-

PubChem, National Institutes of Health. This compound | C9H7NO5 | CID 44549250. [Link]

-

Home Sunshine Pharma. This compound CAS 138229-59-1. [Link]

- Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

precisionFDA. This compound. [Link]

- ChemADVISOR, Inc. (2010). MSDS - OHS14953.

Sources

- 1. apicule.com [apicule.com]

- 2. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

- 3. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 4. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]

Introduction: Identifying a Key Synthetic Building Block

An In-Depth Technical Guide to Methyl 3-formyl-2-nitrobenzoate

This compound, registered under CAS number 138229-59-1 , is a highly functionalized aromatic compound of significant interest to the pharmaceutical and chemical synthesis industries.[1] Also known by synonyms such as 3-Formyl-2-nitrobenzoic acid methyl ester and Benzoic acid, 3-formyl-2-nitro-, methyl ester, this molecule is not merely a laboratory curiosity but a critical intermediate in the production of high-value therapeutics.[1][2][3] Its structure, featuring a methyl ester, a nitro group, and an aldehyde (formyl group) on a benzene ring, provides a versatile platform for complex molecular construction.

The primary driver for its industrial relevance is its role as a pivotal precursor in the synthesis of Niraparib.[1][4] Niraparib is a potent poly(ADP-ribose)polymerase (PARP) inhibitor, a class of drugs that has revolutionized the treatment of specific cancers, particularly those associated with BRCA-1 and -2 mutations.[1] This guide provides an in-depth exploration of the synthesis, properties, applications, and handling of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Structural Characteristics

The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. This compound is typically a white to off-white solid, whose stability and reactivity are governed by its unique trifunctional structure.[1][4]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 138229-59-1 | [1][5][6] |

| Molecular Formula | C₉H₇NO₅ | [1][3][7] |

| Molecular Weight | 209.16 g/mol | [1][3][7] |

| Appearance | White lumpy powder / Off-white solid | [1][4] |

| Boiling Point | 354 °C | [1][2][4] |

| Flash Point | 173 °C | [1][2][4] |

| Density | ~1.386 g/cm³ | [1][2] |

| Solubility | Soluble in organic solvents | [1][5] |

| Storage Temp. | 2-8 °C, under inert gas (Nitrogen or Argon) | [1] |

The presence of the electron-withdrawing nitro and formyl groups significantly influences the reactivity of the aromatic ring, making it a versatile substrate for various chemical transformations.

Synthesis Methodologies: From Precursor to Product

The reliable and efficient synthesis of this compound is paramount for its application in pharmaceutical manufacturing. The most cited and industrially relevant pathway involves the selective oxidation of a brominated precursor, Methyl 3-(bromomethyl)-2-nitrobenzoate.

Core Synthesis Workflow: Oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate

This method leverages a mild oxidizing agent, N-methylmorpholine N-oxide (NMO), to convert the bromomethyl group into a formyl group with high selectivity, a crucial consideration to avoid over-oxidation to the carboxylic acid.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality and Self-Validation: This protocol, adapted from established literature, includes self-validating steps.[4] The use of 4Å molecular sieves is critical to sequester any water present, which could otherwise interfere with the reaction.[4] The sequential washing of the organic phase is a systematic purification step to remove unreacted reagents (HCl wash) and water-soluble impurities (water and brine washes), ensuring a cleaner crude product before final purification.

-

Reaction Setup: In a nitrogen-purged reaction vessel, dissolve Methyl 3-(bromomethyl)-2-nitrobenzoate (1 equivalent) in acetonitrile. Add 4Å molecular sieves (approx. 5g per gram of starting material).[4]

-

Reagent Addition: To the stirred suspension, add N-methylmorpholine N-oxide (NMO) (2 equivalents).[4]

-

Reaction Monitoring: Allow the mixture to stir at room temperature for approximately 1.5 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate and remove the insoluble materials (molecular sieves and by-products) by vacuum filtration.[4]

-

Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water, 1N HCl, and finally, brine.[4]

-

Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude residue.[4]

-

Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 1:3 v/v) to afford the final product as an off-white solid.[4]

An alternative patented method involves the chlorination of methyl 3-methyl-2-nitrobenzoate followed by hydrolysis in the presence of a phase transfer catalyst and zinc chloride, highlighting the diverse synthetic strategies available for this intermediate.[8]

Application in Pharmaceutical Synthesis: The Niraparib Pathway

The principal application of this compound is as a cornerstone intermediate for the PARP inhibitor, Niraparib.[1][4] The formyl and nitro groups serve as reactive handles for the construction of the complex heterocyclic core of the drug. In the synthesis of Niraparib, this intermediate undergoes a reductive amination or a related cyclization reaction, forming a key part of the final drug structure.

Caption: Role of the intermediate in the synthesis of Niraparib.

Broader Industrial Applications

Beyond its celebrated role in pharmaceuticals, this compound also functions as a phase transfer catalyst.[1][4][5] In this capacity, it facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This property is utilized in the synthesis of chlorinated hydrocarbons from inorganic chlorides and as a catalyst in the production of polychlorinated biphenyls.[1][4][5]

Safety, Handling, and Storage: A Mandate for Control

As with any reactive chemical intermediate, stringent safety protocols are non-negotiable. This compound is classified as hazardous, and a thorough understanding of its risks is essential for safe handling.

Table 2: GHS Hazard Classification

| Hazard Statement | Description | Classification | Source(s) |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) | [7][9] |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [7][9] |

| H315 | Causes skin irritation | Skin irritation (Category 2) | [7][9] |

| H319 | Causes serious eye irritation | Eye irritation (Category 2) | [7][9] |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [7][9] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Category 3) | [7] |

Mandatory Handling and Storage Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-impermeable gloves, safety goggles with side-shields, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid dust formation and contact with skin, eyes, and clothing.[9][10] Use personal protective equipment as required.[9]

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing.[9][10]

-

Eye Contact: Rinse cautiously with water for several minutes.[9] If contact lenses are present, remove them if easy to do so. Continue rinsing.

-

Ingestion: Rinse mouth with water and seek medical attention.[9]

-

Inhalation: Move the victim to fresh air.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] For long-term stability, the compound should be stored under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1]

Conclusion

This compound (CAS: 138229-59-1) is a quintessential example of a specialty chemical intermediate whose value is defined by its strategic application. While it possesses broader utility as a phase transfer catalyst, its identity in modern organic synthesis is inextricably linked to its role as a non-negotiable building block for the anticancer drug Niraparib. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures is therefore essential for any research or development team operating in the fields of medicinal chemistry and pharmaceutical manufacturing.

References

- (2025-03-05)

- (2025-08-28)

- This compound CAS 138229-59-1. Home Sunshine Pharma.

- 138229-59-1 Cas No.

- This compound | CAS:138229-59-1.

- Methyl 3-formyl-2-nitrobenzo

- methyl 3-formyl-2-nitrobenzo

- This compound - Safety D

- This compound | C9H7NO5 | CID 44549250.

- CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

- 3-Formyl-2-nitrobenzoic acid methyl ester SDS, 138229-59-1 Safety D

- SAFETY D

- SAFETY D

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 138229-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. 138229-59-1 this compound this compound - CAS Database [chemnet.com]

- 4. This compound CAS#: 138229-59-1 [m.chemicalbook.com]

- 5. This compound | 138229-59-1 [chemicalbook.com]

- 6. 138229-59-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 7. This compound | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 3-formyl-2-nitrobenzoate: Synthesis, Reactivity, and Application in Drug Discovery

This technical guide provides a comprehensive overview of methyl 3-formyl-2-nitrobenzoate, a pivotal intermediate in contemporary organic synthesis and pharmaceutical development. Tailored for researchers, medicinal chemists, and process development scientists, this document delves into the molecule's structural attributes, validated synthetic protocols, characteristic reactivity, and its critical role as a precursor in the synthesis of targeted therapeutics, most notably the PARP inhibitor Niraparib.

Introduction: Strategic Importance of a Multifunctional Building Block

This compound (CAS No. 138229-59-1) is a polysubstituted benzene derivative featuring three key functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group.[1][2] The specific ortho- and meta- arrangement of these groups imparts a unique electronic and steric profile, making it a highly valuable and versatile building block. The electron-withdrawing nature of the nitro and ester groups enhances the electrophilicity of the aromatic ring and the aldehyde, while the ortho-positioning of the nitro and formyl groups enables powerful intramolecular cyclization strategies for the construction of complex heterocyclic scaffolds.

Its most prominent application lies in its role as a key intermediate in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in oncology.[3][4][5] This guide will explore the chemical principles that underscore its utility and provide actionable protocols for its synthesis and derivatization.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's properties is fundamental to its application in synthesis. The key identifiers and physical properties of this compound are summarized below.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

| CAS Number | 138229-59-1 | [1][6] |

| Molecular Formula | C₉H₇NO₅ | [1][7] |

| Molecular Weight | 209.16 g/mol | [1][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Formyl-2-nitrobenzoic acid methyl ester, Niraparib Impurity 4 | [1][6] |

| Appearance | White to off-white solid/lumpy powder | [3][8] |

| Boiling Point | 354 °C | [4][9] |

| Flash Point | 173 °C | [4][9] |

| Density | ~1.386 g/cm³ | [3][9] |

| SMILES | COC(=O)C1=CC=CC(=C1[O-])C=O | [1][7] |

| InChI | InChI=1S/C9H7NO5/c1-15-9(12)7-4-2-3-6(5-11)8(7)10(13)14/h2-5H,1H3 | [1][7] |

Structural Diagram

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Spectroscopic Profile

Full experimental spectra are not consistently available across public literature; however, based on the functional groups present, the following spectroscopic characteristics are expected:

-

¹H NMR (Proton Nuclear Magnetic Resonance): A spectrum would show characteristic peaks for the aromatic protons, the aldehyde proton, and the methyl ester protons. One available dataset reports the following shifts in CDCl₃: δ 9.98 (s, 1H, -CHO), 8.28 (dd, 1H, Ar-H), 8.18 (dd, 1H, Ar-H), 7.77 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃).[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected chemical shifts would include signals for the aldehyde carbonyl (~190-200 ppm), the ester carbonyl (~170-185 ppm), aromatic carbons (125-150 ppm), and the methyl ester carbon (~50-55 ppm).[10][11] The specific shifts will be influenced by the electronic effects of the substituents.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the functional groups: a C=O stretch for the aldehyde around 1700-1720 cm⁻¹, a C=O stretch for the ester around 1735-1750 cm⁻¹, and two distinct stretches for the nitro group (asymmetric and symmetric) around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.[12]

-

Mass Spectrometry (MS): The exact mass is calculated to be 209.03242 g/mol .[1][2] Electron ionization (EI) would likely show a prominent molecular ion peak (M⁺) at m/z = 209, followed by fragmentation patterns corresponding to the loss of functional groups like -OCH₃, -CHO, and -NO₂.

Synthesis Methodologies

Several synthetic routes to this compound have been developed, primarily for industrial-scale production. The choice of method often depends on the availability of starting materials, cost, and safety considerations. Two prominent, field-proven protocols are detailed below.

Method 1: Halogenation-Hydrolysis of Methyl 3-methyl-2-nitrobenzoate

This robust two-step process, often cited in patent literature, begins with the free-radical halogenation of the benzylic methyl group, followed by hydrolysis to the aldehyde.[13]

Caption: Workflow for the dichlorination-hydrolysis synthesis route.

Causality and Experimental Insight:

-

Step 1: Free-Radical Dichlorination: The synthesis is initiated by the substitution of two hydrogens on the benzylic methyl group with chlorine. This reaction proceeds via a free-radical mechanism, which is why an initiator like UV light is crucial.[13] Dichloromethane or dichloroethane are chosen as solvents due to their inertness under these conditions. Controlling the molar ratio of chlorine is critical to prevent the formation of the trichloromethyl derivative.[13]

-

Step 2: Catalytic Hydrolysis: The resulting geminal dihalide is resistant to simple hydrolysis. The use of a Lewis acid catalyst, such as zinc chloride, is necessary to facilitate the reaction.[13] The mechanism likely involves coordination of the zinc to the chlorine atoms, making the carbon more electrophilic and susceptible to nucleophilic attack by water. This forms an unstable gem-halohydrin, which then eliminates HCl to form the aldehyde. The reaction is performed under phase-transfer catalysis (e.g., using tetrabutylammonium bromide) to improve the interaction between the organic substrate and the aqueous catalyst.[13] Maintaining a neutral to slightly basic pH (6-8) is essential to prevent the acid-catalyzed hydrolysis of the methyl ester group.[13]

Protocol 3.1: Synthesis via Dichlorination-Hydrolysis

-

Dichlorination: To a solution of methyl 3-methyl-2-nitrobenzoate in dichloromethane, introduce chlorine gas (2-4 molar equivalents) while irradiating with UV light. Monitor the reaction by GC or TLC until the starting material is consumed.

-

Work-up: Quench the reaction and neutralize any excess acid. Remove the solvent under reduced pressure to obtain crude methyl 3-(dichloromethyl)-2-nitrobenzoate.

-

Hydrolysis: To the crude intermediate, add an aqueous solution of zinc chloride (0.1-0.5 molar equivalents) and a phase transfer catalyst such as tetrabutylammonium bromide (0.01-0.1 molar equivalents).

-

pH Control: Heat the biphasic mixture and maintain the pH between 6 and 8 by the dropwise addition of an aqueous sodium bicarbonate solution.

-

Isolation: After reaction completion (monitored by HPLC), cool the mixture, extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to afford pure this compound.

Method 2: Oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate

An alternative approach involves the oxidation of a pre-formed benzylic bromide. This method avoids the use of chlorine gas and can be advantageous for laboratory-scale synthesis. The oxidation is commonly achieved using N-methylmorpholine N-oxide (NMO).[4]

Caption: Workflow for the NMO-mediated oxidation synthesis route.

Causality and Experimental Insight:

-

Mechanism: This reaction is a type of nucleophilic substitution where the oxygen of NMO acts as the nucleophile, displacing the bromide. The resulting intermediate then eliminates N-methylmorpholine to form the aldehyde. While several mechanisms are possible for related oxidations (like the Kornblum oxidation), the use of NMO provides a mild and efficient route for converting activated halides to aldehydes.[14]

-

Role of Molecular Sieves: The reaction is typically run in the presence of 4Å molecular sieves.[4] NMO is often supplied as a monohydrate, and the sieves serve to remove this water. Water can potentially lead to side reactions or decrease the efficiency of the oxidant. The sieves ensure an anhydrous environment, promoting a clean conversion to the desired aldehyde.

Protocol 3.2: Synthesis via NMO Oxidation

-

Reaction Setup: To a solution of methyl 3-(bromomethyl)-2-nitrobenzoate in anhydrous acetonitrile, add 4Å molecular sieves and N-methylmorpholine N-oxide (NMO, ~2 molar equivalents) under an inert atmosphere (e.g., nitrogen).

-

Reaction: Stir the mixture at room temperature for 1.5-2 hours, monitoring the reaction progress by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate and filter to remove the molecular sieves and other insoluble materials.

-

Purification: Wash the filtrate sequentially with water, 1N HCl, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by concentration under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel (e.g., using an ethyl acetate/hexane gradient) to yield this compound as an off-white solid.[4]

Reactivity Profile and Synthetic Utility

The synthetic potential of this compound is dictated by the interplay of its three functional groups.

Caption: Reactivity map of this compound.

-

The Formyl Group: As an aldehyde, this group is highly electrophilic and serves as a handle for forming new carbon-carbon and carbon-nitrogen bonds. It readily undergoes reactions such as reductive amination, Wittig olefination, and condensations.[15] The presence of the ortho-nitro group further increases the electrophilicity of the aldehyde's carbonyl carbon.

-

The Nitro Group: The nitro group is a powerful electron-withdrawing group and a versatile synthetic precursor. Its most important transformation in this context is its reduction to an amino group (-NH₂). This reduction can be achieved chemoselectively using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation, often sparing the aldehyde group under carefully controlled conditions.[9][16] The newly formed amino group, being ortho to the aldehyde (or a derivative thereof), is perfectly positioned for intramolecular cyclization reactions.

-

The Methyl Ester Group: This group is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. More importantly for drug synthesis, it can be converted directly to an amide via aminolysis, a key step in the synthesis of many active pharmaceutical ingredients.

Application Profile: Synthesis of Niraparib

The primary industrial application of this compound is as a cornerstone intermediate in the synthesis of the PARP inhibitor, Niraparib.[17][18] A representative synthetic sequence, derived from patent literature, highlights the strategic use of the molecule's functional groups.

The key transformation involves a reductive cyclization pathway to form the core indazole ring of Niraparib. A plausible sequence starts with the reduction of the nitro group, followed by diazotization of the resulting amine, and subsequent intramolecular cyclization.

Caption: Simplified pathway from the core intermediate to the Niraparib scaffold.

Mechanistic Rationale:

-

Nitro Group Reduction: The synthesis begins with the selective reduction of the nitro group to an amine. This transformation is critical as it unmasks the nucleophilic nitrogen required for cyclization.[19]

-

Diazotization: The resulting ortho-amino benzaldehyde derivative is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This is a classic transformation of aromatic primary amines.

-

Reductive Cyclization (Sandmeyer-type/Cadogan-type): The diazonium salt is then reduced. In this intramolecular context, the reduction can lead to a radical or nitrene-like intermediate which then attacks the proximal formyl group, leading to cyclization and formation of the stable indazole aromatic system.[7][20] This elegant cascade reaction constructs the core bicyclic heterocycle of Niraparib in a highly efficient manner.

From the resulting indazole ester, further synthetic steps, including N-arylation with the piperidine side chain and amidation of the ester, complete the synthesis of Niraparib.[19][21]

Safety and Handling

This compound is classified as harmful and an irritant.[3][8] It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[3] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8 °C) to ensure long-term stability.[3]

Conclusion

This compound stands out as a strategically designed molecule whose value is far greater than the sum of its parts. The specific arrangement of its functional groups enables complex, high-yield transformations that are crucial for modern pharmaceutical manufacturing. Its role in the synthesis of Niraparib exemplifies how a deep understanding of reactivity and mechanism can be leveraged to construct life-saving medicines. This guide has provided a foundational understanding of its properties, synthesis, and reactivity, offering a robust starting point for researchers and developers aiming to utilize this versatile chemical intermediate in their work.

References

- Ningbo Inno Pharmchem Co., Ltd. (2025). This compound: Comprehensive Overview and Applications.

- Cadogan, J. I. G. (1962). Deoxygenation of Nitro and Nitroso Compounds by Trivalent Phosphorus Reagents. Quarterly Reviews, Chemical Society, 16(2), 208-239.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44549250, this compound. Available at: [Link]

-

precisionFDA. This compound. Available at: [Link]

-

Royal Society of Chemistry. (1957). A study of the mechanism of the Sandmeyer reaction. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 242(1228), 16-27. Available at: [Link]

- Cadogan, J. I. G., & Sundberg, R. J. (2020). Cadogan–Sundberg Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (eds J. J. Li). John Wiley & Sons.

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.

- Sundberg, R. J. (1965). Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry, 30(11), 3604-3610.

-

Home Sunshine Pharma. This compound CAS 138229-59-1. Available at: [Link]

- Taguchi, H., Yamamoto, H., & Nozaki, H. (1977). A practical method for the preparation of α-hydroxy aldehydes from the corresponding dihalomethyl carbinols. Tetrahedron Letters, 18(29), 2463-2466.

-

Yurovskaya, M. A., & Karchava, A. V. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 729. Available at: [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]

-

ResearchGate. Selective reduction of aldehydes in the presence of a nitro group with TUDO. Available at: [Link]

-

PubChemLite. This compound (C9H7NO5). Available at: [Link]

-

Royal Society of Chemistry. Supporting Information for .... Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033968). Available at: [Link]

- Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

MDPI. Neighboring Group Participation in the Hydrolysis of Dichloromethyl Carbinols. Molecules 2000, 5(8), 959-965. Available at: [Link]

-

Quora. Why does an unstable diol, formed by hydrolysis of geminal dihalides, give aldehydes and ketones?. Available at: [Link]

- Google Patents. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib.

-

University of Wisconsin-Madison, Department of Chemistry. 13C NMR Chemical Shifts. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

- Google Patents. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof.

-

ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development 2017, 21(9), 1373-1398. Available at: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 24958200, Niraparib. Available at: [Link]

- Google Patents. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.

-

ResearchGate. β-Formyl-β-nitroenamine: A User-Friendly Synthetic Tool with Versatile Reactivities. Available at: [Link]

-

Sciencing. How to Identify the IR of Methyl M-Nitrobenzoate. Available at: [Link]

-

Chemistry LibreTexts. 13.8: Interpreting C-13 NMR Spectra. Available at: [Link]

-

Imperial College London. Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Available at: [Link]

- Tetrahedron Letters. Oxidation of Activated Halides to Aldehydes and Ketones by N-Methylmorpholine-N-oxide. Tetrahedron Letters, 20(46), 4475-4476 (1979).

Sources

- 1. synarchive.com [synarchive.com]

- 2. This compound | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cadogan–Sundberg indole synthesis | Semantic Scholar [semanticscholar.org]

- 4. Recent trends in the chemistry of Sandmeyer reaction: a review: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds [jove.com]

- 10. organicchemistrydata.org [organicchemistrydata.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. This compound CAS 138229-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 13. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 15. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof - Google Patents [patents.google.com]

- 19. CN106632244A - A novel synthetic method for preparing an anticancer medicine Niraparib - Google Patents [patents.google.com]

- 20. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 21. EP3668857B1 - Processes for the preparation of niraparib and intermediates thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide to Methyl 3-formyl-2-nitrobenzoate: Synthesis, Characterization, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of Methyl 3-formyl-2-nitrobenzoate, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight and structure. A comprehensive, field-proven protocol for its synthesis is described, including an explanation of the underlying reaction mechanism. Furthermore, the guide outlines standard analytical techniques for its characterization and discusses its most significant application as a key starting material in the synthesis of Poly(ADP-ribose)polymerase (PARP) inhibitors, such as Niraparib. Safety protocols, handling procedures, and storage conditions are also rigorously detailed to ensure operational trustworthiness and safety.

Introduction

This compound (CAS No. 138229-59-1) is a substituted aromatic carbonyl compound of significant interest to researchers in medicinal chemistry and process development.[1][2] Its unique trifunctional structure, featuring a methyl ester, a nitro group, and an aldehyde group on a benzene ring, makes it a versatile building block for the synthesis of complex heterocyclic molecules. The strategic positioning of these functional groups allows for a wide range of chemical transformations.

Its most notable application is serving as a crucial intermediate in the multi-step synthesis of Niraparib, a potent and orally active PARP inhibitor used in the treatment of specific cancer types, including ovarian and breast cancers associated with BRCA-1 and -2 mutations.[2][3] The purity and reliable synthesis of this compound are therefore critical to the efficacy and quality of the final active pharmaceutical ingredient (API). This guide serves as a technical resource for scientists and drug development professionals, offering detailed insights into its properties, synthesis, and handling.

Physicochemical Properties

The foundational characteristics of a compound dictate its behavior in chemical reactions, its solubility, and its appropriate handling and storage conditions. This compound is typically an off-white to light yellow solid lumpy powder.[2][3] A summary of its key quantitative properties is presented below.

| Property | Value | Source(s) |

| Molecular Weight | 209.16 g/mol | [1][2][4] |

| Molecular Formula | C₉H₇NO₅ | [1][4][5] |

| CAS Number | 138229-59-1 | [1][2][3] |

| Boiling Point | 354 °C | [2][3] |

| Melting Point | 62 - 65 °C | [6] |

| Density | ~1.386 g/cm³ | [2][3] |

| Flash Point | 173 °C | [2][3] |

| IUPAC Name | This compound | [1] |

Synthesis and Mechanistic Insights

The reliable production of high-purity this compound is essential for its use in pharmaceutical manufacturing. A common and effective laboratory and industrial-scale synthesis involves the selective oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate.

Synthesis Workflow Diagram

The diagram below illustrates the conversion of the bromomethyl precursor to the final aldehyde product.

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is based on established synthetic procedures.[2][7]

Objective: To synthesize this compound via the oxidation of Methyl 3-(bromomethyl)-2-nitrobenzoate.

Materials:

-

Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq)

-

N-methylmorpholine oxide (NMO) (2.0 eq)

-

4Å Molecular Sieves (powdered)

-

Acetonitrile (solvent)

-

Ethyl acetate (for workup)

-

1N Hydrochloric acid (for washing)

-

Brine (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: To a solution of Methyl 3-(bromomethyl)-2-nitrobenzoate in acetonitrile, add 4Å molecular sieves. This step is critical as molecular sieves act as a desiccant, removing water that could otherwise lead to side reactions.

-

Addition of Oxidant: Under an inert atmosphere (nitrogen or argon), add N-methylmorpholine oxide (NMO) to the mixture. NMO is a co-oxidant that facilitates the conversion of the primary bromide to an aldehyde in a controlled manner.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 1.5 to 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: Dilute the reaction mixture with ethyl acetate and remove the insoluble molecular sieves by vacuum filtration.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with water, 1N HCl, and finally with brine. The acid wash removes residual NMO and other basic impurities, while the brine wash helps to break any emulsions and remove bulk water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel, typically using an ethyl acetate/hexane gradient, to afford this compound as an off-white solid.[2][7]

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic and chromatographic techniques is employed.

-

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the primary technique for structural confirmation. The ¹H NMR spectrum provides definitive information about the electronic environment of the protons. For this compound, the expected signals include a singlet for the methyl ester protons (~3.95 ppm), aromatic protons in the 7.7-8.3 ppm range, and a characteristic singlet for the aldehyde proton downfield (~9.98 ppm).[2][7]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. By comparing the peak area of the main product to the areas of any impurity peaks, a quantitative purity value (e.g., >98%) can be established.[8][9]

-

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. It provides a mass-to-charge ratio that should correspond to the calculated molecular weight of 209.16 g/mol .[8]

Application in Drug Development: The Synthesis of Niraparib

The principal industrial application of this compound is as a key intermediate in the synthesis of Niraparib, a PARP inhibitor.[2][3] The aldehyde and nitro functionalities of the molecule are critical handles for the subsequent chemical transformations required to construct the complex heterocyclic core of the drug.

Caption: Role as a key intermediate in Niraparib synthesis.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards.

GHS Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H335: May cause respiratory irritation.[1]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Eye Protection: Wear tightly fitting safety goggles or a face shield.[6][10]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[6] Avoid all skin contact.

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particle filter.[6]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[10]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][11]

-

For long-term stability, it is recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2][3]

Conclusion

This compound is a high-value chemical intermediate with a molecular weight of 209.16 g/mol . Its significance is firmly rooted in its role in the pharmaceutical industry, particularly as a non-negotiable precursor to the anticancer drug Niraparib. The synthetic protocols for its production are well-established, yielding a high-purity product that can be rigorously verified through standard analytical methods. Understanding its physicochemical properties, synthetic pathways, and safety requirements is essential for any researcher or organization involved in its use for advanced chemical synthesis and drug development.

References

-

precisionFDA. This compound. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44549250, this compound. [Link]

-

Home Sunshine Pharma. This compound CAS 138229-59-1. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound: Comprehensive Overview and Applications. [Link]

- Google Patents. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester.

-

Quora. What is the synthesis of methyl 3-nitrobenzoate?. [Link]

Sources

- 1. This compound | C9H7NO5 | CID 44549250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 138229-59-1 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound CAS 138229-59-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. 138229-59-1|this compound|BLD Pharm [bldpharm.com]

- 9. 138229-59-1 | this compound | Niraparib | Ambeed.com [ambeed.com]

- 10. echemi.com [echemi.com]

- 11. tcichemicals.com [tcichemicals.com]

"Methyl 3-formyl-2-nitrobenzoate" safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling and Application of Methyl 3-formyl-2-nitrobenzoate

For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety, handling, and emergency protocols for this compound, a compound often utilized in organic synthesis. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes technical data with practical, field-proven insights to empower researchers with the knowledge needed for its safe and effective use.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. A thorough understanding of its potential dangers is the first step in a robust safety protocol. The primary hazards associated with this compound are skin and eye irritation, and it may also cause respiratory irritation.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

A comprehensive risk assessment should be conducted before any new experimental procedure involving this chemical. This involves evaluating the quantity of the substance being used, the duration of exposure, and the specific manipulations being performed (e.g., heating, aerosolizing).

Exposure Controls and Personal Protective Equipment (PPE)

To mitigate the risks associated with this compound, a multi-layered approach to exposure control is necessary.

Engineering Controls

The primary engineering control for handling this solid compound is a certified chemical fume hood. This is crucial to prevent the inhalation of any dust or vapors, especially if the compound is being heated or subjected to reactions that may produce volatile byproducts. The fume hood should have a tested and adequate face velocity to ensure containment.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin and eye contact.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles | Provides a seal around the eyes to protect against splashes and dust. |

| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm) | Offers chemical resistance to this specific compound. Always inspect gloves for tears or holes before use. |

| Body Protection | Laboratory coat | Protects skin and personal clothing from accidental spills. |

| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |

Experimental Workflow for Donning PPE

Handling, Storage, and Disposal

Proper handling and storage are essential for maintaining the stability of this compound and preventing accidental exposure.

Handling

-

Avoid dust formation: This compound is a solid, and care should be taken to minimize the generation of dust during weighing and transfer.

-

Inert atmosphere: While not explicitly required by all suppliers, for long-term storage and sensitive reactions, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.

-

Avoid incompatibilities: Keep away from strong oxidizing agents and strong bases, as these can lead to vigorous reactions.

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. The recommended storage temperature is typically in a refrigerator (2-8 °C) to ensure long-term stability.

Disposal

Disposal of this compound and any contaminated materials must be done in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company. Do not dispose of it down the drain.

Emergency Response Protocols

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Emergency Response Logic

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides can be formed.

-

Protective equipment for firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological and Reactivity Data

Understanding the toxicological and reactivity profile of this compound is essential for a complete safety assessment.

Toxicological Information

Currently, there is limited specific toxicological data available for this compound beyond the identified irritation hazards. The absence of data does not mean the absence of hazard. Therefore, it should be handled with the care due to a potentially harmful substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.

Stability and Reactivity

-

Reactivity: No specific reactivity data is widely available, but it is stable under recommended storage conditions.

-

Chemical stability: Stable under normal temperatures and pressures.

-

Conditions to avoid: Incompatible materials, dust generation, and excess heat.

-

Incompatible materials: Strong oxidizing agents, strong bases.

-

Hazardous decomposition products: Carbon monoxide, carbon dioxide, nitrogen oxides.

References

-

Alichem Inc. (2022). This compound Safety Data Sheet. [Link]

An In-depth Technical Guide to the Solubility of Methyl 3-formyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility of methyl 3-formyl-2-nitrobenzoate (CAS 138229-59-1), a key intermediate in pharmaceutical synthesis, notably for PARP inhibitors like Niraparib. Given the general description of this compound as a white, lumpy powder soluble in organic solvents, this document moves beyond qualitative statements to provide a robust framework for quantitative solubility determination.

We will delve into the theoretical underpinnings of solubility, present a detailed, field-proven protocol for its experimental determination, and discuss the critical factors influencing the solubility of this specific molecule. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone of successful drug development and process chemistry.

Core Concepts: Understanding the Solubility of this compound

This compound, with a molecular formula of C₉H₇NO₅ and a molecular weight of 209.16 g/mol , is a structurally complex organic molecule.[1][2] Its solubility is governed by the interplay of its functional groups: a methyl ester, a formyl (aldehyde) group, and a nitro group, all attached to a benzene ring.

-

Polarity and "Like Dissolves Like" : The molecule possesses both polar (nitro, formyl, ester groups) and non-polar (benzene ring) characteristics. The principle of "like dissolves like" suggests that its solubility will be significant in solvents with intermediate to high polarity that can engage in dipole-dipole interactions. Its solubility in non-polar solvents is expected to be lower.

-

Aqueous Solubility and Reactivity : While the polar groups might suggest some affinity for water, the overall molecule is expected to have low aqueous solubility. Furthermore, a critical consideration is its reactivity with water; it is known to undergo hydrolysis to form methyl 3-hydroxy-2-nitrobenzoate.[3] This reactivity precludes the straightforward determination of its thermodynamic solubility in aqueous media and necessitates careful consideration of experimental conditions and timelines.

-

Thermodynamic vs. Kinetic Solubility : It is crucial to distinguish between thermodynamic and kinetic solubility.

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent under given conditions. It is a state of minimal Gibbs free energy.

-

Kinetic solubility , often measured in high-throughput screening, is the concentration at which a compound, typically dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer. Kinetic solubility values are often higher than thermodynamic ones due to the formation of supersaturated solutions.

-

For process development and formulation, understanding the thermodynamic solubility is paramount. The methodologies described herein are focused on determining this equilibrium value.

Physicochemical Properties Summary

A foundational understanding of the compound's physical properties is essential before embarking on experimental work.

| Property | Value | Source |

| CAS Number | 138229-59-1 | [1][2] |

| Molecular Formula | C₉H₇NO₅ | [1][2] |

| Molecular Weight | 209.16 g/mol | [1][2] |

| Appearance | White, lumpy powder | [1] |

| Boiling Point | 354 °C | [3] |

| Density | ~1.386 g/cm³ | [3] |

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method . This method involves agitating an excess of the solid compound with the solvent for a sufficient time to reach equilibrium. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined analytically.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring the attainment of a true equilibrium state.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., methanol, ethanol, acetone, ethyl acetate, chloroform, dichloromethane, dimethyl sulfoxide)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator)

-

Syringe filters (0.22 µm, ensure compatibility with the solvent)

-

Syringes

-

Analytical balance

-

Volumetric flasks

-

Appropriate analytical instrument (HPLC-UV or UV-Vis spectrophotometer)

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination.

Procedure:

-

Preparation : Add an excess amount of this compound to a vial (e.g., 10-20 mg into 2 mL of solvent). The key is to have undissolved solid remaining at the end of the experiment.

-

Equilibration : Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for an extended period, typically 24 to 48 hours, to ensure equilibrium is reached.

-

Sampling : After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully draw the supernatant (the clear liquid) using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution : Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the diluted solution using a pre-calibrated analytical method (see Section 3.2).

-

Validation : To ensure that equilibrium was reached, it is best practice to take samples at multiple time points (e.g., 24, 48, and 72 hours). If the measured concentration is consistent across the later time points, it confirms that equilibrium has been achieved.

Analytical Quantification

Accurate quantification of the dissolved solute is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method due to its specificity and sensitivity.

HPLC Method Development (Starting Point):

-

Column : A C18 reverse-phase column is a suitable starting point.

-

Mobile Phase : A gradient of acetonitrile and water (with a small amount of formic acid, e.g., 0.1%, to ensure good peak shape) would likely provide good separation.

-

Detection : The presence of the nitrobenzoate chromophore suggests strong UV absorbance. A wavelength between 254 nm and 280 nm should be evaluated for optimal sensitivity.

-

Calibration : Prepare a series of standard solutions of this compound of known concentrations and generate a calibration curve to correlate peak area with concentration.

Alternative: UV-Vis Spectrophotometry: If an HPLC is unavailable, UV-Vis spectrophotometry can be used, although it is less specific. A calibration curve must be generated using standards of the pure compound in the solvent of interest. The absorbance of the filtered and diluted sample is then measured to determine its concentration.

Factors Influencing the Solubility of this compound

Several factors can influence the measured solubility of this compound.

-

Temperature : The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. It is critical to control the temperature during the experiment.

-

Solvent Polarity : As discussed, the polarity of the solvent will be a major determinant. A systematic study across a range of solvents with varying polarity (e.g., from a non-polar solvent like hexane to a polar aprotic solvent like DMSO) will provide a comprehensive solubility profile.

-

pH (in aqueous co-solvent systems) : While the compound is prone to hydrolysis in pure water, its solubility in buffered aqueous co-solvent systems may be relevant for certain applications. The molecule does not have strongly acidic or basic functional groups, so its solubility is not expected to be dramatically affected by pH changes within a stable range. However, extreme pH values could accelerate hydrolysis.

-

Crystalline Form (Polymorphism) : The solid-state form of the compound can impact its solubility. Different polymorphs can have different crystal lattice energies, leading to different solubilities. It is important to characterize the solid form used for the experiments.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and standardized format.

Table of Solubility Data:

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Chloroform | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

| Dimethyl Sulfoxide | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask/HPLC |

Logical Relationship Diagram:

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Methyl 3-formyl-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 3-formyl-2-nitrobenzoate (CAS No. 138229-59-1), a key intermediate in the synthesis of various pharmaceutical compounds, notably PARP inhibitors like Niraparib.[1] A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and structural confirmation. This document presents a detailed interpretation of available and predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and theoretical insights to offer a holistic view for researchers in the field.

Introduction

This compound, with the molecular formula C₉H₇NO₅ and a molecular weight of 209.16 g/mol , is a solid, white lumpy powder.[1][2] Its structure, featuring a methyl ester, a formyl group, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. This guide will delve into the nuances of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing the necessary framework for its unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic protons, the aldehyde proton, and the methyl ester protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.98 | singlet (s) | 1H | Aldehyde (-CHO) |

| 8.28 | doublet of doublets (dd) | 1H | Aromatic (H-4 or H-6) |

| 8.18 | doublet of doublets (dd) | 1H | Aromatic (H-4 or H-6) |

| 7.77 | triplet (t) | 1H | Aromatic (H-5) |

| 3.95 | singlet (s) | 3H | Methyl Ester (-OCH₃) |

| Data obtained from a patent, as cited by ChemicalBook.[3][4] A predicted spectrum also shows very similar chemical shifts.[5] |

Interpretation:

-

The downfield singlet at 9.98 ppm is characteristic of an aldehyde proton, significantly deshielded by the electronegative oxygen atom and the aromatic ring current.

-

The aromatic region displays a complex splitting pattern. The triplet at 7.77 ppm is assigned to the H-5 proton, which is coupled to the two adjacent aromatic protons. The two doublet of doublets at 8.28 and 8.18 ppm correspond to the H-4 and H-6 protons. The electron-withdrawing effects of the adjacent nitro and formyl groups cause these protons to be shifted significantly downfield.

-

The singlet at 3.95 ppm is attributed to the three protons of the methyl ester group.

Diagram 1: ¹H NMR Assignment Workflow

Caption: A streamlined workflow for the interpretation of ¹H NMR data.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~188 | Aldehyde Carbonyl (C=O) |

| ~164 | Ester Carbonyl (C=O) |

| ~150 | Aromatic C-NO₂ |

| ~136 | Aromatic C-CHO |

| ~135 | Aromatic C-H |

| ~132 | Aromatic C-COOCH₃ |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-H |

| ~53 | Methyl Ester Carbon (-OCH₃) |

| Note: These are approximate values based on typical chemical shifts for substituted benzene rings. |

Interpretation:

-

The two carbonyl carbons are expected to be the most downfield signals, with the aldehyde carbonyl appearing at a higher chemical shift than the ester carbonyl.

-

The aromatic carbons will resonate in the range of approximately 128-150 ppm. The carbons directly attached to the electron-withdrawing nitro and formyl groups will be the most deshielded.

-

The methyl ester carbon is expected to appear at a characteristic upfield chemical shift of around 53 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the carbonyl groups of the ester and aldehyde, the nitro group, and the aromatic ring. While a specific experimental spectrum is not available, the expected key absorptions can be predicted.

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2960-2850 | Aliphatic C-H (in -OCH₃) | Stretching |

| ~2850 & ~2750 | Aldehyde C-H | Fermi doublet |

| ~1730 | Ester C=O | Stretching |

| ~1700 | Aldehyde C=O | Stretching |

| ~1600, ~1475 | Aromatic C=C | Ring Stretching |

| ~1530 & ~1350 | Nitro N-O | Asymmetric & Symmetric Stretching |

| ~1250 | Ester C-O | Stretching |

Interpretation:

-

The presence of two distinct carbonyl stretching frequencies around 1730 cm⁻¹ (ester) and 1700 cm⁻¹ (aldehyde) would be a key feature.

-

The strong and characteristic asymmetric and symmetric stretching bands of the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹ are definitive identifiers.

-

The aromatic C-H and C=C stretching vibrations confirm the presence of the benzene ring.

-

The Fermi doublet for the aldehyde C-H stretch around 2850 cm⁻¹ and 2750 cm⁻¹ provides further evidence for the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for structural elucidation.

Predicted Mass Spectrometry Data:

The molecular ion peak ([M]⁺) for this compound would be observed at an m/z of 209. The fragmentation pattern is expected to be influenced by the functional groups present.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion |

| 209 | [M]⁺ |

| 178 | [M - OCH₃]⁺ |

| 150 | [M - OCH₃ - CO]⁺ |

| 163 | [M - NO₂]⁺ |

| 135 | [M - NO₂ - CO]⁺ |

| 104 | [C₇H₄O]⁺ |

| 76 | [C₆H₄]⁺ |

Interpretation and Fragmentation Pathway:

The fragmentation of this compound would likely proceed through several key pathways initiated by electron ionization:

-

Loss of the methoxy group (-OCH₃): A common fragmentation pathway for methyl esters, leading to a stable acylium ion at m/z 178.

-

Subsequent loss of carbon monoxide (CO): The acylium ion can then lose a molecule of CO to form an ion at m/z 150.

-

Loss of the nitro group (-NO₂): Cleavage of the C-N bond can result in the loss of a nitro group, leading to a fragment at m/z 163.

-